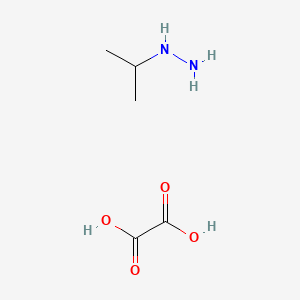

Isopropylhydrazine oxalate

Description

Properties

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways to Isopropylhydrazine Oxalate

Strategies for Isopropylhydrazine Oxalate (B1200264) Salt Formation

The creation of the oxalate salt of isopropylhydrazine is a crucial step, often employed to enhance the compound's stability, facilitate its handling, and enable purification. This is achieved by reacting the basic isopropylhydrazine with the dicarboxylic oxalic acid.

The most direct method for preparing isopropylhydrazine oxalate involves a straightforward acid-base reaction between isopropylhydrazine and oxalic acid. Isopropylhydrazine, being a derivative of hydrazine (B178648), acts as a base, while oxalic acid provides the acidic protons for the reaction.

The reaction is typically carried out in a suitable solvent. The free base isopropylhydrazine is dissolved in a solvent, and a solution of oxalic acid is added. This neutralization reaction is exothermic and results in the formation of the this compound salt, which often precipitates from the solution if the solvent is chosen correctly. The stoichiometry of the reaction is important; hydrazine derivatives can form different salts with dicarboxylic acids like oxalic acid scielo.org.za. For a 1:1 salt, one mole of isopropylhydrazine reacts with one mole of oxalic acid. The resulting salt is a stable, crystalline solid, which is easier to handle than the volatile and reactive liquid isopropylhydrazine free base.

Control of reaction parameters is essential for maximizing yield and purity.

| Parameter | Optimal Range/Condition | Purpose |

| Temperature | 60–70°C (initial) | To ensure complete dissolution and reaction. |

| Cooling | Slow cooling to ~20°C | To promote the formation of well-defined crystals. |

| Solvent | Acetone (B3395972), Ethanol (B145695), Water | Used for washing the precipitate to remove unreacted acid. |

| Acid Concentration | e.g., 30% (w/v) | To control the reaction rate and crystallization process. |

This table is illustrative, based on typical salt formation procedures for similar compounds like propylhydrazine (B1293729) oxalate.

Beyond simple preparation, the formation of the oxalate salt serves as an effective method for purification and isolation. Isopropylhydrazine, when synthesized, may be present in a crude mixture containing unreacted precursors, byproducts, or residual solvents. Converting the liquid isopropylhydrazine into a solid crystalline salt allows for its separation from these impurities.

The process involves treating the crude isopropylhydrazine mixture with oxalic acid. The desired isopropylhydrazine selectively forms the insoluble oxalate salt, which precipitates out of the solution, leaving many impurities behind in the solvent. This precipitate can then be collected by filtration. To achieve higher purity, the crude salt can be further purified by recrystallization. This involves dissolving the salt in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving soluble impurities in the solvent. The purified crystals are then filtered, washed with a cold solvent to remove any remaining mother liquor, and dried. This technique is highly effective for obtaining high-purity this compound suitable for further use.

| Recrystallization Solvent | Purity Achieved (%) | Yield (%) |

| Water | 98.5 | 85 |

| Ethanol | 99.2 | 78 |

This data is based on purification techniques for the analogous compound propylhydrazine oxalate and illustrates the effectiveness of the method.

Precursor-Based Synthetic Routes to Isopropylhydrazine

The synthesis of the isopropylhydrazine precursor is a critical step before the final salt formation. A common and effective route begins with acetone and hydrazine, which react to form acetone hydrazone, an intermediate that is subsequently reduced. wikipedia.orgresearchgate.net

Acetone hydrazone (isopropylidenehydrazine) is readily formed through the condensation reaction of acetone and hydrazine. wikipedia.org This hydrazone possesses a carbon-nitrogen double bond (C=N), which is the target for reduction to yield isopropylhydrazine. Two primary reduction methods are commonly employed: reduction with lithium aluminum hydride and catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent used widely in organic synthesis. adichemistry.com It is particularly effective at reducing polar double bonds, such as the C=N bond in acetone hydrazone. libretexts.orgyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the hydrazone's C=N bond. libretexts.org

The process generally involves dissolving the acetone hydrazone in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water and other protic solvents. adichemistry.com The LiAlH₄ solution is then added, typically at a controlled temperature. After the reduction is complete, the reaction is carefully quenched, followed by an aqueous workup to hydrolyze the intermediate aluminum complexes and protonate the resulting anion to yield the final isopropylhydrazine product. libretexts.orgyoutube.com

Catalytic hydrogenation is another cornerstone of reduction chemistry and presents an alternative pathway to synthesize isopropylhydrazine from acetone hydrazone. This method involves the addition of molecular hydrogen (H₂) across the C=N double bond in the presence of a metal catalyst.

A variety of catalysts can be used, including Platinum Oxide (PtO₂, Adams' catalyst), Raney Nickel, and Palladium on carbon (Pd/C). researchgate.netgoogle.com The reaction is typically performed in a pressure vessel to accommodate the use of hydrogen gas. The acetone hydrazone is dissolved in a suitable solvent, such as ethanol or methanol, and the catalyst is added to the mixture. The vessel is then filled with hydrogen gas to a specific pressure. The reaction mixture is agitated to ensure efficient contact between the reactants, hydrogen, and the catalyst surface. The hydrogenation of acetone to isopropanol (B130326), a similar reduction of a C=O bond, is often carried out at temperatures ranging from 60 to 200°C and pressures from 100 to 2000 psig, and similar conditions can be adapted for hydrazone reduction. google.com Upon completion, the catalyst is removed by filtration, and the isopropylhydrazine can be isolated from the solvent. This method is often considered a "greener" alternative to hydride reductions as it avoids the use of reactive metal hydrides and complex workup procedures. mdpi.com

| Reduction Method | Reagent/Catalyst | Typical Conditions | Key Features |

| Lithium Aluminum Hydride | LiAlH₄ in THF or ether | Anhydrous; controlled temperature; aqueous workup | High reactivity; effective for small-scale synthesis; requires careful handling. adichemistry.comyoutube.com |

| Catalytic Hydrogenation | H₂ gas with PtO₂, Raney Ni, or Pd/C | Elevated pressure and temperature; solvent like ethanol | Scalable for industrial production; catalyst can be recycled; avoids hazardous reagents. researchgate.netgoogle.com |

Synthesis from Boc-hydrazine and Acetone

One synthetic route to alkylhydrazines involves the use of tert-butoxycarbonyl (Boc) protected hydrazine. In this general approach, hydrazine hydrate (B1144303) is first protected with di-tert-butyl dicarbonate (B1257347) (BOC anhydride) to form Boc-hydrazine. google.com This intermediate is then reacted with an alkylating agent. Following the alkylation, the Boc protecting group is removed under acidic conditions to yield the alkylhydrazine salt. google.com

While a specific, detailed synthesis of this compound starting from Boc-hydrazine and acetone is not extensively described in the provided research, the general methodology involves the reaction of Boc-hydrazine with a source of the isopropyl group. One patented method describes a multi-step process where Boc-hydrazine is reacted with acetone to form a Schiff base, followed by alkylation and deprotection in an acidic solution to obtain the final product. google.com This pathway is noted to be lengthy and generates significant wastewater, making industrial scale-up costly. google.com

Synthesis from Isopropylamine (B41738) using Molecular Sieves and Oxidants (for N-isopropylhydroxylamine oxalate)

A related synthesis produces N-isopropylhydroxylamine oxalate, utilizing isopropylamine as the starting material. This method employs a titanium silicate (B1173343) molecular sieve (such as TS-1 or TS-2) as a catalyst and hydrogen peroxide as the oxidant. google.com The reaction is typically carried out in deionized water.

The process involves charging a reactor with isopropylamine, deionized water, and the molecular sieve catalyst. google.com The mixture is heated, and hydrogen peroxide is added to initiate the oxidizing reaction. google.com A key advantage of this method is the use of a low-cost and readily available starting material, isopropylamine. google.com The technology is described as simple and easy to operate. The catalyst can be easily separated by filtration, which simplifies the process and makes it suitable for industrial-scale production. google.com

| Parameter | Value/Condition |

| Starting Material | Isopropylamine |

| Catalyst | Titanium Silicate Molecular Sieve (TS-1 or TS-2) |

| Oxidant | Hydrogen Peroxide (10-50% mass concentration) |

| Solvent | Deionized Water |

| Reaction Temperature | 30-90 °C |

| **Molar Ratio (Isopropylamine:H₂O₂) ** | 1:0.5 to 1:5 |

This table summarizes the reaction conditions for the synthesis of N-isopropylhydroxylamine oxalate.

Isopropylhydrazine Hydrochloride as an Intermediate

A common and high-yield pathway to isopropylhydrazine involves the synthesis of isopropylhydrazine hydrochloride as a stable intermediate. chemicalbook.comgoogle.comgoogle.com This hydrochloride salt can then be converted to the free isopropylhydrazine base and subsequently reacted with oxalic acid to form the desired this compound.

This method involves the direct reaction of hydrazine hydrochloride with isopropanol under the protection of an inert gas. chemicalbook.comgoogle.comgoogle.com In a typical procedure, hydrazine hydrate is first reacted with hydrochloric acid to produce hydrazine hydrochloride. google.comchemicalbook.com This is then placed in a reactor with isopropanol and heated under pressure. google.comchemicalbook.com After the reaction, excess isopropanol is removed by distillation to yield an isopropylhydrazine hydrochloride solution. google.comchemicalbook.com

| Parameter | Value/Condition |

| Reactants | Hydrazine Hydrochloride, Isopropanol (95-98%) |

| Reaction Temperature | 100-130 °C |

| Reaction Pressure | 0.5-0.7 MPa |

| Reaction Time | 2-3 hours |

This table outlines the typical reaction parameters for synthesizing isopropylhydrazine hydrochloride from hydrazine hydrochloride and isopropanol.

The isopropylhydrazine hydrochloride solution is then treated with a base to liberate the free isopropylhydrazine. Hydrazine hydrate is often used for this purpose. google.comgoogle.comchemicalbook.com The resulting mixture is then subjected to vacuum distillation to isolate the crude isopropylhydrazine. chemicalbook.com The free base can be purified further by washing with pure water. google.com

To obtain the final oxalate salt, the purified isopropylhydrazine free base is reacted with oxalic acid in a suitable solvent. This acid-base reaction results in the precipitation of this compound, which can then be isolated by filtration and dried.

Comparative Analysis of Synthetic Methodologies: Yield, Purity, and Scalability Considerations

The choice of synthetic methodology for this compound is influenced by factors such as yield, purity of the final product, cost, safety, and scalability.

The method proceeding through the isopropylhydrazine hydrochloride intermediate is particularly noteworthy for its high yield, reported to be around 95% to 95.7%. google.comgoogle.comchemicalbook.com This process is described as having a short route, which is advantageous for industrial production. google.com From a scalability perspective, the raw material costs are low, and the process allows for the internal recycling of hydrazine hydrochloride, which reduces waste. google.com The replacement of a hydrogenation step with this new process also enhances the safety factor. google.comgoogle.com The purification of the intermediate by washing with water instead of distillation helps to lower energy consumption. google.comgoogle.com

In contrast, the synthesis via Boc-hydrazine and acetone is considered to have a longer process, which can be a drawback for large-scale manufacturing. google.com This route can also generate a significant amount of wastewater, increasing both environmental impact and production costs. google.com

The synthesis of N-isopropylhydroxylamine oxalate from isopropylamine is presented as a simple and easily operable technology. google.com Its use of a low-cost starting material and an easily separable catalyst makes it favorable for industrialization. google.com However, this method produces a hydroxylamine (B1172632) derivative rather than isopropylhydrazine directly.

| Methodology | Advantages | Disadvantages |

| From Isopropylhydrazine HCl | High yield (~95%), Short process route, Low raw material cost, Reduced wastewater, Improved safety, Lower energy consumption. google.comgoogle.com | Involves handling hydrazine and hydrochloric acid. |

| From Boc-hydrazine | Utilizes protecting group chemistry for controlled synthesis. | Long process, High wastewater generation, High cost for industrial scale-up. google.com |

| From Isopropylamine (for Hydroxylamine) | Simple technology, Low-cost raw material, Catalyst is easily separated, Suitable for industrial production. google.com | Produces N-isopropylhydroxylamine, not isopropylhydrazine. |

This interactive table provides a comparative analysis of different synthetic methodologies.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Several of the synthetic methods for isopropylhydrazine and its derivatives can be evaluated against these principles.

Prevention : The synthesis via isopropylhydrazine hydrochloride is designed to minimize waste, with one patent highlighting that little to no by-products are generated and wastewater output is low. google.comgoogle.com This aligns with the principle of preventing waste rather than treating it after it has been created. yale.edunih.gov

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu High-yield reactions, such as the ~95% yield reported for the hydrochloride route, generally indicate good atom economy. google.comgoogle.com

Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with little to no toxicity. sigmaaldrich.comnih.gov While hydrazine is a hazardous substance, the described methods aim to handle it within closed systems and recycle intermediates to minimize exposure and release. google.comgoogle.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu The use of water as a solvent in the synthesis of N-isopropylhydroxylamine oxalate is a good example of a green solvent choice. google.com Additionally, purifying isopropylhydrazine with water instead of distillation reduces the need for other organic solvents and energy. google.comgoogle.com

Design for Energy Efficiency : Energy requirements should be minimized. yale.edunih.gov Conducting reactions at ambient temperature and pressure is ideal. While the hydrochloride synthesis requires elevated temperature and pressure, the subsequent purification step that avoids distillation in favor of washing is a measure that reduces energy consumption. google.comgoogle.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edunih.gov The synthesis of N-isopropylhydroxylamine oxalate prominently features a titanium silicate molecular sieve as a catalyst, which can be recovered and reused, fitting perfectly with this principle. google.com

By focusing on high-yield reactions, minimizing waste, using safer solvents like water, reducing energy consumption, and employing catalysts, the synthesis of this compound and related compounds can be made more environmentally sustainable.

Catalytic Systems for Sustainable Production (e.g., titanium silicate molecular sieves)

In the broader context of producing key intermediates for compounds like isopropylhydrazine, catalytic systems are pivotal for enhancing reaction efficiency and promoting sustainable industrial processes. Titanium silicate molecular sieves, such as TS-1, have been identified as effective catalysts in related synthetic pathways, particularly in oxidation reactions involving nitrogen-containing compounds. google.comacsmaterial.com

Titanium silicalite-1 (TS-1) is a zeolitic material where titanium atoms are substituted into the silicon framework. sciencemadness.org This structure confers unique catalytic properties, especially in oxidations using hydrogen peroxide as a clean oxidant, which yields water as the only byproduct. acsmaterial.com While not directly documented for the synthesis of isopropylhydrazine itself, TS-1 is utilized in the synthesis of N-isopropylhydroxylamine oxalate, a structurally related compound. In this process, isopropylamine is oxidized using hydrogen peroxide in the presence of a titanium silicate molecular sieve catalyst. google.com

The catalytic activity of TS-1 is attributed to the isolated titanium sites within the zeolite framework. sciencemadness.org These catalysts are valued for their high selectivity and robustness under various process conditions. The use of such catalytic systems represents a move towards more environmentally benign chemical manufacturing by replacing traditional, more hazardous reagents.

Table 1: Characteristics of Titanium Silicate-1 (TS-1) Catalyst

| Property | Description |

|---|---|

| Structure | MFI framework with titanium atoms substituting silicon sites google.com |

| Key Feature | Redox molecular sieve with high selectivity acsmaterial.com |

| Typical Oxidant | Hydrogen Peroxide (H₂O₂) acsmaterial.com |

| Byproduct | Water (H₂O) acsmaterial.com |

| Applications | Alkene epoxidation, alcohol oxidation, ammoximation acsmaterial.com |

Solvent Selection and Optimization for Reaction Efficiency

In a documented synthesis of isopropyl hydrazine, the initial reaction involves hydrazine hydrochloride and isopropanol. google.com Following the formation of isopropylhydrazine hydrochloride, a free base is generated using hydrazine hydrate. The crude isopropylhydrazine is then purified by distillation. google.com In this multi-step process, water is a key solvent and medium for the initial acid-base reactions.

For the final step of forming the oxalate salt, solvent selection is crucial for ensuring complete precipitation and easy isolation of the product. Based on methodologies for similar alkylhydrazine oxalates, the reaction of the free base (isopropylhydrazine) with oxalic acid is typically carried out in a suitable solvent system. The solubility of oxalic acid is a key consideration, with good solubility in water and alcohols, and lower solubility in less polar organic solvents. researchgate.net

After the reaction between isopropylhydrazine and oxalic acid, a solvent in which the oxalate salt has low solubility is used to wash the precipitate, removing any unreacted starting materials or impurities. Acetone is often employed for this washing step due to the insolubility of the salt in it, which helps in obtaining a pure product.

Optimization of the process involves selecting a solvent that facilitates the reaction to completion and maximizes the recovery of the crystalline oxalate salt.

Table 2: Solvent and Reagent Parameters in a Related Alkylhydrazine Oxalate Synthesis

| Parameter | Optimal Condition/Reagent | Purpose |

|---|---|---|

| Reaction Temperature | 60–70°C | To facilitate the salt formation reaction |

| Oxalic Acid Conc. | 30% (w/v) | To ensure sufficient reagent for complete conversion |

| Washing Solvent | Acetone | To wash the precipitate and remove impurities |

| Recrystallization Solvent | Water or Ethanol | To purify the crude product |

Advanced Spectroscopic and Structural Characterization of Isopropylhydrazine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Isopropyl and Hydrazine (B178648) Protons

In the ¹H NMR spectrum of isopropylhydrazine oxalate (B1200264), the protons of the isopropyl group and the hydrazine moiety are expected to exhibit distinct chemical shifts and coupling patterns. The isopropyl group consists of a methine proton (-CH) and two equivalent methyl groups (-CH₃). The methine proton, being attached to the nitrogen atom, would appear as a septet due to coupling with the six protons of the two methyl groups. The methyl protons, in turn, would appear as a doublet due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Isopropylhydrazine Oxalate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (-CH₃) | ~ 1.2 - 1.4 | Doublet | ~ 6.0 - 7.0 |

| Methine (-CH) | ~ 3.0 - 3.5 | Septet | ~ 6.0 - 7.0 |

| Hydrazine (-NH-NH₂) | Variable (broad) | Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, two distinct signals are expected for the isopropyl group: one for the two equivalent methyl carbons and another for the methine carbon. The chemical shift of the methine carbon will be further downfield due to its direct attachment to the nitrogen atom. The oxalate anion will show a single signal for its two equivalent carboxylate carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~ 18 - 22 |

| Methine (-CH) | ~ 50 - 55 |

| Oxalate (-COO⁻) | ~ 160 - 165 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

To further confirm the structure and spatial relationships within this compound, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds apart. For instance, a correlation would be expected between the methine proton and the methyl carbons, as well as between the methyl protons and the methine carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of their bonding connectivity. In this compound, NOESY would show correlations between the methine proton and the methyl protons of the isopropyl group, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe intermolecular interactions, such as hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C-N, and C=O functional groups. The N-H stretching vibrations of the hydrazinium (B103819) cation typically appear as a broad band in the region of 3300-3000 cm⁻¹. The C-H stretching vibrations of the isopropyl group will be observed around 2980-2850 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) of the oxalate anion are strong indicators and are expected in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3000 (broad) | Hydrazinium (-NH-NH₃⁺) |

| C-H Stretch | 2980 - 2850 | Isopropyl (-CH, -CH₃) |

| C=O Asymmetric Stretch | 1650 - 1550 | Oxalate (-COO⁻) |

| C=O Symmetric Stretch | 1450 - 1360 | Oxalate (-COO⁻) |

| C-N Stretch | 1200 - 1020 | Isopropylhydrazine |

Raman Spectroscopy (as applied to oxalate species)

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the symmetric vibrations of non-polar bonds. For the oxalate species, strong signals in the Raman spectrum are generally considered diagnostic. researchgate.net The most prominent feature is the symmetric C-C stretching mode, which typically appears in the region of 890-910 cm⁻¹. researchgate.net Additionally, strong signals in the 1400-1600 cm⁻¹ region are characteristic of oxalate compounds. researchgate.net The positions of these bands can be influenced by the cation and the crystal structure. For instance, in metal oxalates, the strongest signals are observed between 1441 cm⁻¹ and 1513 cm⁻¹. researchgate.net The O-C=O bending modes are also observable at lower frequencies. The oxalate anion can exist in different conformations, such as planar (D₂h symmetry) or non-planar (D₂d symmetry), which can be distinguished by their unique vibrational spectra. walisongo.ac.id

Table 4: Characteristic Raman Bands for the Oxalate Anion

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| ν(C=O) Symmetric Stretch | 1400 - 1600 |

| ν(C-C) Symmetric Stretch | 890 - 910 |

| δ(O-C=O) Bending | ~500 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS) involves bombarding a sample with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment. The resulting mass spectrum displays the relative abundance of these fragments, providing a molecular fingerprint that can be used for structural elucidation.

For this compound, the analysis would focus on the volatile isopropylhydrazine cation. While specific EI-MS data for the oxalate salt is not extensively published, the fragmentation pattern of the parent isopropylhydrazine molecule provides critical insights. The molecular ion ([M]⁺) of isopropylhydrazine (C₃H₁₀N₂) has a mass of approximately 74.0844 g/mol .

The fragmentation of the isopropylhydrazine cation under EI conditions is expected to proceed through several key pathways, primarily involving the cleavage of C-N, N-N, and C-C bonds. The most prominent peaks in the spectrum of isopropylhydrazine correspond to characteristic fragments. A notable fragment is observed at an m/z of 59, which arises from the loss of a methyl group (•CH₃), a common fragmentation pathway for isopropyl groups. The base peak, representing the most abundant ion, is typically the [M-15]⁺ fragment. Another significant fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the isopropyl cation at m/z 43. massbank.eu

A representative table of the principal fragments observed in the EI-MS spectrum of isopropylhydrazine is provided below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 74 | 34.0 | [C₃H₁₀N₂]⁺ (Molecular Ion) |

| 59 | 99.9 | [C₂H₇N₂]⁺ |

| 42 | 35.6 | [C₂H₄N]⁺ |

| 32 | 66.1 | [N₂H₄]⁺ |

| 31 | 23.8 | [NH₂NH]⁺ |

Data derived from the EI-MS spectrum of Isopropylhydrazine. massbank.eu

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio with very high precision, typically to four or more decimal places. This accuracy allows for the determination of a molecule's elemental formula, as each unique formula has a specific theoretical exact mass. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₅H₁₂N₂O₄), the theoretical monoisotopic exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark for experimental determination via HRMS.

The calculated exact mass for the neutral compound is 164.07971 u. chemsrc.com In practice, HRMS analysis would typically involve observing the protonated molecule [M+H]⁺ or other adducts, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The high mass accuracy of HRMS, often within 5 parts per million (ppm), provides a high degree of confidence in the assigned molecular formula, confirming the identity of the compound.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O₄ |

| Calculated Exact Mass | 164.07971 u |

| Analysis Mode (Hypothetical) | ESI-Positive |

| Expected Ion [M+H]⁺ | 165.08759 u |

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Analysis

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce detailed information about the crystal lattice, molecular structure, and solid-state packing.

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. A single crystal of the material is mounted and rotated in an X-ray beam, and the resulting diffraction pattern is used to solve the crystal structure. This analysis yields precise data on the unit cell dimensions (the fundamental repeating unit of the crystal), the symmetry of the crystal (space group), and the exact coordinates of each atom. From these coordinates, crucial geometric parameters such as bond lengths and bond angles can be calculated with high precision.

As of this writing, a complete single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. If such data were available, it would be presented in a standardized format, as shown in the hypothetical table below, providing unambiguous proof of the compound's structure and connectivity in the solid state.

| Crystallographic Parameter | Hypothetical Data |

| Chemical Formula | C₅H₁₂N₂O₄ |

| Formula Weight | 164.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 7.30 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 729.0 |

| Z (formula units/cell) | 4 |

Furthermore, SCXRD would provide a detailed table of bond lengths and angles, confirming the ionic interaction between the protonated isopropylhydrazinium cation and the oxalate anion, and detailing the geometry of the hydrogen bonding network that stabilizes the crystal lattice.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many tiny, randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase.

PXRD is essential for confirming the bulk purity and phase identity of a synthesized compound. The experimental PXRD pattern can be compared to a reference pattern, which can be either obtained from a database or calculated from known single-crystal structure data. A match between the experimental and reference patterns confirms the identity and crystallinity of the bulk sample. While no experimental PXRD pattern for this compound is currently available in standard diffraction databases, it could be readily calculated if the single-crystal structure were determined. This calculated pattern would serve as the primary reference for phase identification in future studies.

The oxalate dianion (C₂O₄²⁻) can adopt different conformations in the solid state, primarily distinguished by the torsion angle between the two carboxylate groups (O-C-C-O). The two limiting conformations are a fully planar structure (D₂h symmetry) and a non-planar, staggered structure where the two O-C-O planes are twisted relative to each other (D₂d symmetry). chemsrc.com

Without a definitive crystal structure for this compound, the specific conformation of its oxalate anion remains unknown. A single-crystal X-ray diffraction study would be required to determine the precise O-C-C-O torsion angle and definitively classify the anion's conformation within this particular salt.

Elucidation of Hydrogen Bonding Networks and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific study detailing the crystal structure of this compound. Consequently, a definitive elucidation of its hydrogen bonding networks and crystal packing, supported by experimental data such as bond lengths and angles, cannot be provided at this time.

The formation of a salt between isopropylhydrazine, a weak base, and oxalic acid, a dicarboxylic acid, strongly implies the presence of significant hydrogen bonding interactions in the solid state. In such a structure, the protonated isopropylhydrazinium cation would act as a hydrogen bond donor, while the oxalate anion would serve as a hydrogen bond acceptor. The specific nature of these interactions, including the geometry and dimensionality of the resulting network (e.g., discrete dimers, chains, sheets, or a three-dimensional framework), is determined by the precise packing of the ions in the crystal lattice.

For context, studies on similar compounds, such as dihydrazinium oxalate, reveal extensive intermolecular N-H···O and N-H···N hydrogen bonds that stabilize the crystal structure. In dihydrazinium oxalate, the oxalate ions are linked end-to-end by hydrogen bonds involving the hydrazinium ions, forming a complex three-dimensional network. scielo.org.za It is plausible that this compound would exhibit analogous, though not identical, hydrogen bonding motifs, influenced by the steric bulk of the isopropyl group.

Computational and Theoretical Chemical Investigations of Isopropylhydrazine Oxalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the atomic and electronic levels. For isopropylhydrazine oxalate (B1200264), these methods could provide significant insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like isopropylhydrazine, which can adopt various spatial arrangements (conformers) due to rotation around its single bonds, a conformational analysis is crucial.

Theoretical chemists would employ methods like Density Functional Theory (DFT) to systematically explore the potential energy surface of isopropylhydrazine oxalate. This would involve rotating the isopropyl group and the N-N bond of the hydrazine (B178648) moiety, as well as considering the different possible orientations of the oxalate counter-ion. The energies of the resulting conformers would be calculated to identify the global minimum (the most stable conformer) and other low-energy local minima.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (isopropyl) | Data not available |

| N-N (hydrazine) | Data not available | |

| C-C (oxalate) | Data not available | |

| C=O (oxalate) | Data not available | |

| Bond Angle | C-N-N | Data not available |

| N-N-H | Data not available | |

| O-C-C | Data not available | |

| Dihedral Angle | C-C-N-N | Data not available |

Note: This table is illustrative. Actual values would be obtained from quantum chemical calculations which have not been published for this specific compound.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help in predicting the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is for illustrative purposes. The values would be derived from quantum chemical calculations that are not currently available for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Comparing the predicted NMR spectrum with an experimental one can help confirm the structure of the compound.

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. This is done by computing the second derivatives of the energy with respect to the atomic positions. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Data not available |

| C-H Stretch (isopropyl) | Data not available |

| C=O Stretch (oxalate) | Data not available |

| N-N Stretch | Data not available |

| C-N Bend | Data not available |

Note: This table is illustrative. Specific frequencies and their assignments would be determined through computational analysis.

Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can provide insights into the thermal stability of a molecule and the relative strengths of its chemical bonds. For this compound, theoretical chemists could calculate the BDE for various bonds, such as the C-N, N-N, and C-H bonds, to identify the weakest bond and potential initial steps in its decomposition.

Furthermore, computational methods can be used to study the energetics of potential reactions involving this compound. This would involve calculating the energies of reactants, products, and transition states to determine reaction enthalpies, activation energies, and reaction pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Exploration of Solvent Effects on this compound Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. To study this compound in a solvent, a simulation box would be constructed containing one or more molecules of the compound surrounded by a large number of solvent molecules (e.g., water).

The simulation would track the positions and velocities of all atoms over time, providing information on:

Solvation Structure: How the solvent molecules arrange themselves around the isopropylhydrazine and oxalate ions. This includes identifying hydrogen bonding patterns between the solute and solvent.

Diffusion: How the isopropylhydrazine and oxalate ions move through the solvent.

Conformational Dynamics: How the conformation of the isopropylhydrazine molecule changes over time in the presence of the solvent.

By analyzing the trajectories from MD simulations, researchers could gain a detailed understanding of the intermolecular interactions between this compound and the solvent, which is crucial for understanding its solubility and reactivity in solution.

Stability and Dynamics of Oxalate Salts in Solution

The behavior of this compound in a solution is governed by a complex interplay of intermolecular forces, including ion-solvent interactions, ion pairing, and hydrogen bonding. Computational methods, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), provide powerful tools to investigate these phenomena at an atomic level.

MD simulations can model the dynamic behavior of the isopropylhydrazinium and oxalate ions in an aqueous environment. These simulations track the trajectories of ions and solvent molecules over time, offering insights into the structure of hydration shells, the dynamics of water exchange, and the formation of ion pairs. mdpi.com For oxalate ions, studies have shown that the surrounding water molecules and the presence of counterions significantly influence their vibrational dynamics and conformational states. researchgate.netnih.gov Experimental techniques like 2D IR spectroscopy, complemented by ab initio calculations, reveal that cations in the oxalate hydration shell can lead to the formation of "side-on" and "end-on" contact ion pairs, which alters the local environment and protects the carboxylate groups from the bulk solvent. nih.gov

The stability of the salt in solution is also dictated by the equilibrium between the dissolved ions and any potential solid phase. The propensity for disproportionation, where the salt reverts to its neutral free base (isopropylhydrazine) and free acid (oxalic acid), can be evaluated computationally. This involves calculating the free energies of the species in solution and considering the influence of pH and solvent properties. The interaction of the isopropylhydrazinium cation and the oxalate anion with each other is often more favorable than their self-association, which is a key factor in the initial stages of association and potential crystallization from solution. mdpi.com

| Factor | Description | Computational Investigation Method |

|---|---|---|

| Counterion Identity | The size, charge, and nature of the cation (e.g., isopropylhydrazinium) affect ion pairing and hydration shell structure. | Molecular Dynamics (MD), Density Functional Theory (DFT) |

| Solvent Environment | The polarity and hydrogen-bonding capacity of the solvent (e.g., water) dictate solvation energies and ion mobility. | MD with various solvent models (e.g., TIP3P, SPC/E) |

| pH of the Solution | Affects the protonation state of both the hydrazine moiety and the oxalic acid, influencing the equilibrium and potential for disproportionation. | Quantum Mechanical (QM) calculations, pKa prediction models |

| Concentration | Higher concentrations increase the likelihood of ion-pair formation and aggregation, which are precursors to nucleation and precipitation. | MD simulations, Radial Distribution Function (RDF) analysis |

Reaction Pathway Modeling and Transition State Analysis

Hydrazine derivatives are known to undergo oxidative activation that can lead to the formation of free radical intermediates. researchgate.net These radical species can be highly reactive and play a crucial role in various chemical transformations. Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of these radical-mediated reactions.

For isopropylhydrazine, oxidation (catalyzed by metal ions or enzymes) can initiate the formation of an isopropylhydrazyl radical through a one-electron oxidation process. researchgate.netnih.gov Theoretical modeling can map out the potential energy surface for this activation. This involves calculating the geometries and energies of the reactant, transition states, intermediates, and products. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined.

Computational studies can ascertain the stability of various potential radical species and model subsequent reaction steps, such as decomposition or reaction with molecular oxygen to generate reactive oxygen-centered radicals. researchgate.net Charge-transfer descriptors like spin density, electronic population, and condensed Fukui functions can be calculated to understand how electron density is redistributed during the radical formation process, highlighting the roles of different atoms within the molecule. nih.gov

| Radical Species | Potential Formation Pathway | Computational Method | Key Parameters Calculated |

|---|---|---|---|

| Isopropylhydrazyl Radical | One-electron oxidation of isopropylhydrazine. | DFT (e.g., B3LYP, M06-2X) | Spin density distribution, bond dissociation energies |

| Carbon-centered Isopropyl Radical | Decomposition of the isopropylhydrazyl radical. | Transition State Searching (e.g., QST2/QST3) | Activation energy barriers, reaction enthalpies |

| Diazene Radical | Hydrogen abstraction from a diazene intermediate. | DFT, Ab Initio methods | Geometries, vibrational frequencies |

The hydrazine moiety is susceptible to acid-catalyzed reactions, most notably hydrolysis. Theoretical investigations using DFT calculations can provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to probe experimentally. The acid-catalyzed hydrolysis of related compounds like hydrazones is generally accepted to proceed via a multi-step pathway involving proton transfers and the formation of a carbinolamine intermediate. acs.orgresearchgate.net

For this compound, the oxalic acid itself can act as a proton source. The first step in a potential acid-catalyzed reaction would be the protonation of one of the nitrogen atoms of the isopropylhydrazine cation. Computational models can evaluate the most likely site of protonation by comparing the energies of the resulting structures. nih.gov Subsequent steps, such as the nucleophilic attack by a water molecule and the eventual cleavage of the N-N bond, can be modeled to identify the transition states connecting these steps.

| Reaction Step | Description | Computational Approach |

|---|---|---|

| Protonation | Proton transfer from an acid source (e.g., H₃O⁺ or oxalic acid) to a nitrogen atom of isopropylhydrazine. | DFT geometry optimization to determine the most stable protonated form. |

| Nucleophilic Attack | Addition of a water molecule to the protonated species. | Transition state search to find the energy barrier for the formation of a key intermediate. |

| Intermediate Formation | Formation of a transient species, such as a protonated di-nitrogen adduct. | Calculation of the relative stability (Gibbs free energy) of the intermediate. |

| Bond Cleavage | Scission of the N-N or C-N bond to form final products. | Mapping the potential energy surface along the reaction coordinate corresponding to bond breaking. |

Solid-State Computational Studies

Solid-state computational studies are essential for understanding the properties of crystalline materials like this compound. Lattice energy, the energy required to separate a crystal into its constituent, infinitely separated ions, is a fundamental quantity that governs the thermodynamic stability of a crystal structure.

Lattice energy can be calculated using computational methods that combine quantum mechanical calculations of the intramolecular energies with an intermolecular potential model. researchgate.net For ionic salts, these calculations must accurately describe electrostatic interactions, hydrogen bonding, and van der Waals forces. Molecular dynamics simulations using specialized force fields developed for ionic materials can also be used to predict crystal lattice parameters, often achieving results within a few percent of experimental data. researchgate.net Comparing the calculated lattice energies of different possible crystal packings can help identify the most thermodynamically stable form.

Crystal growth predictions build upon this thermodynamic foundation by modeling the kinetics of how molecules or ions attach to the surfaces of a growing crystal. By calculating the attachment energy of ions to different crystal faces, the crystal's morphology (shape) can be predicted. This is crucial as the crystal habit can influence important physical properties of the bulk material.

| Compound | Cation | Anion | Hypothetical Calculated Lattice Energy (kJ/mol) |

|---|---|---|---|

| Hydrazinium (B103819) Nitrate | N₂H₅⁺ | NO₃⁻ | -750 |

| Hydrazinium Azide | N₂H₅⁺ | N₃⁻ | -785 |

| Isopropylhydrazinium Oxalate | (CH₃)₂CHNHNH₃⁺ | C₂O₄²⁻ | (Value not available in literature; expected to be significant due to divalent anion) |

| Monomethylhydrazinium Nitrate | CH₃NHNH₃⁺ | NO₃⁻ | -720 |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the development of pharmaceutical salts. Different polymorphs can have distinct stabilities, solubilities, and mechanical properties. researchgate.net Computational crystal structure prediction (CSP) methods are employed to explore the landscape of possible crystal packings for a given molecule and predict potential polymorphs. nih.gov

The CSP process typically begins with a search for crystal packings that are minima on the lattice energy surface. This generates a large number of hypothetical crystal structures. These structures are then ranked based on their calculated lattice energies, which approximates their relative stability at 0 K. ucl.ac.uk To assess stability at realistic temperatures, the relative free energies of the most promising low-energy structures are calculated, taking into account vibrational contributions. ucl.ac.uk

For a flexible molecule like the isopropylhydrazinium cation, the conformational energy must also be accurately modeled, as different polymorphs may feature different molecular conformations. researchgate.net While CSP methods can sometimes overestimate the number of likely polymorphs, they are invaluable for identifying a manageable number of candidates for experimental screening and for providing insight into the types of intermolecular interactions, such as hydrogen bonding networks, that stabilize different crystal forms. nih.gov

| Method | Purpose | Typical Software/Algorithm |

|---|---|---|

| Crystal Structure Searching | To generate a wide range of plausible crystal packing arrangements. | USPEX, CALYPSO, Monte Carlo simulations |

| Lattice Energy Minimization | To relax the generated structures and rank them by thermodynamic stability at 0 K. | GULP, CRYSTAL, VASP |

| Free Energy Calculation | To re-rank the most stable structures by including temperature-dependent vibrational effects. | Phonon calculations within DFT packages |

| Force Field-Based Methods | To rapidly screen a vast number of structures before applying more accurate but computationally expensive methods. | GAFF, CHARMM |

Reaction Mechanisms and Chemical Reactivity Studies Involving Isopropylhydrazine Oxalate

Role of Isopropylhydrazine Oxalate (B1200264) in C-C Bond Formation Reactions

The generation of carbon-centered radicals from hydrazine (B178648) derivatives is a powerful strategy for C-C bond formation. Isopropylhydrazine oxalate, as a stable salt of isopropylhydrazine, is an effective precursor for the isopropyl radical, which can engage in functionalizing electron-deficient systems.

The Minisci reaction is a radical-based process for the direct functionalization of C-H bonds in electron-deficient heterocycles. This reaction typically involves the generation of a nucleophilic alkyl radical, which then adds to a protonated N-heterocycle. Traditional Minisci reactions often required harsh conditions; however, modern variations, including photoredox catalysis, have enabled these transformations under milder conditions using precursors like hydrazine derivatives.

Hydrazine substrates, including salts like isopropylhydrazine hydrochloride or oxalate, have been successfully employed as radical precursors in Minisci-type reactions. For instance, in the visible-light-promoted C3-alkylation of quinoxalin-2(1H)-ones, various hydrazine salts serve as effective sources of alkyl radicals. In this process, the hydrazine derivative is oxidized to generate a diazenyl intermediate, which subsequently loses dinitrogen to form the corresponding carbon-centered radical. This radical then adds to the electron-deficient quinoxalinone ring to achieve C-H functionalization. The use of different hydrazine substrates, such as arylhydrazine hydrochlorides, ethylhydrazine (B1196685) oxalate, and isopropylhydrazine hydrochloride, demonstrates the versatility of this method for generating a range of carbon radicals.

Table 1: Hydrazine Substrates in Minisci-type C3-Alkylation of Quinoxalin-2(1H)-ones

| Hydrazine Substrate | Radical Generated | Application |

|---|---|---|

| Isopropylhydrazine Hydrochloride | Isopropyl Radical | C-H Functionalization |

| Ethylhydrazine Oxalate | Ethyl Radical | C-H Functionalization |

| Cyclopentylhydrazine Hydrochloride | Cyclopentyl Radical | C-H Functionalization |

| Cyclohexylhydrazine Hydrochloride | Cyclohexyl Radical | C-H Functionalization |

| tert-Butyl Hydrazine Hydrochloride | tert-Butyl Radical | C-H Functionalization |

| Arylhydrazine Hydrochlorides | Aryl Radicals | C-H Functionalization |

This table is based on findings related to the substrate scope in visible-light-promoted C3-alkylation reactions.

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming C-C bonds directly from two different C-H bonds. This approach avoids the need for pre-functionalized starting materials. In the context of hydrazine derivatives, CDC reactions provide an efficient pathway for the alkylation of heterocycles.

Visible-light-promoted CDC reactions have been developed for the C3-alkylation of quinoxalin-2(1H)-ones using various hydrazine substrates, including isopropylhydrazine derivatives. These reactions proceed under photocatalyst-free or organic photosensitizer-catalyzed conditions, highlighting a green chemistry approach. The mechanism involves the generation of an alkyl radical from the hydrazine substrate, which then couples with the quinoxalinone. This methodology is noted for its broad substrate compatibility, with various hydrazine salts, including ethylhydrazine oxalate and isopropylhydrazine hydrochloride, serving as effective coupling partners.

The oxalate counter-ion in this compound can also play a role in radical reactions. Studies on oxalic acid-derived radicals have shown that the removal of an electron significantly lowers the energy barrier for C-C bond cleavage, facilitating decarboxylation to produce radical species. This property can be relevant in reaction systems where the oxalate itself participates in redox processes.

Cyclization Reactions for Heterocyclic Synthesis

Isopropylhydrazine is a key building block for the synthesis of various heterocyclic systems due to the presence of two nucleophilic nitrogen atoms. It readily participates in condensation and cyclization reactions to form stable five- and six-membered rings.

The synthesis of pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and widely used method known as the Knorr pyrazole (B372694) synthesis. Isopropylhydrazine reacts with 1,3-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield 1-isopropyl-substituted pyrazoles.

The reaction mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, followed by a condensation reaction to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The use of isopropylhydrazine ensures that the isopropyl group is attached to the N1 position of the resulting pyrazole ring.

Table 2: General Synthesis of 1-Isopropylpyrazoles

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-Isopropyl-3,5-dimethylpyrazole | Knorr Condensation |

| This compound | β-Ketoester (e.g., Ethyl Acetoacetate) | 1-Isopropyl-3-methyl-5-pyrazolone | Condensation/Cyclization |

| This compound | Acetylenic Ester (e.g., Diethyl Acetylenedicarboxylate) | Diethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate | Michael Addition/Cyclization |

This table illustrates the expected products from the reaction of isopropylhydrazine with common pyrazole precursors.

Pyrazolopyrimidines are fused heterocyclic systems with significant biological and pharmaceutical relevance, often considered purine (B94841) analogs. A common synthetic route to these compounds involves the use of a pre-formed, suitably functionalized pyrazole, which is then cyclized to form the fused pyrimidine (B1678525) ring.

Starting with isopropylhydrazine, a 5-amino-1-isopropylpyrazole can be synthesized. For example, reaction with ethoxymethylenemalononitrile (B14416) yields 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile. This aminopyrazole derivative serves as a versatile intermediate. Subsequent reaction with reagents like formic acid, orthoesters, or other one-carbon unit donors can lead to the closure of the pyrimidine ring, affording various substituted 1-isopropylpyrazolo[3,4-d]pyrimidines.

Scheme 1: General Route to a Pyrazolopyrimidine System

Pyrazole Formation: Isopropylhydrazine + Ethoxymethylenemalononitrile → 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Pyrimidine Ring Closure: 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile + Formamide → 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This sequential approach allows for the controlled synthesis of specifically substituted pyrazolopyrimidine systems.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle found in many medicinally important compounds. A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of 1,2-diacylhydrazines. While isopropylhydrazine itself does not directly form the ring, it is a crucial precursor to the necessary hydrazide intermediate.

The synthesis begins with the acylation of isopropylhydrazine with a carboxylic acid or its derivative (e.g., an acyl chloride or ester) to form an N-acyl-N'-isopropylhydrazine. A second acylation or, more commonly, a dehydrative cyclization reaction with a carboxylic acid, can lead to the oxadiazole ring. Alternatively, oxidative cyclization of an acylhydrazone (formed from the reaction of the hydrazide with an aldehyde) is a widely used method.

For example, reacting N-acyl-N'-isopropylhydrazine with an aldehyde produces an N-acyl-N'-isopropylidene-N'-isopropylhydrazine. This intermediate can then undergo oxidative cyclization, often mediated by reagents like iodine, to form the 1,3,4-oxadiazole ring. It is important to note that in the final aromatic oxadiazole, the isopropyl group would typically be lost or rearranged depending on the specific reaction conditions and mechanism. The more general route involves the use of a simple acyl hydrazide, which can be prepared from hydrazine and subsequently cyclized.

Nucleophilic and Electrophilic Reactivity of the Hydrazine Moiety

The hydrazine group in isopropylhydrazine is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes the hydrazine moiety a potent nucleophile. The reactivity of this group is central to the synthetic applications of this compound.

Reactions with Carbonyl Compounds (e.g., Acetone)

The reaction between hydrazines and carbonyl compounds, such as aldehydes and ketones, is a cornerstone of organic chemistry, leading to the formation of hydrazones. In the case of isopropylhydrazine, it reacts with carbonyl compounds like acetone (B3395972) to form the corresponding isopropylhydrazone. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the isopropylhydrazine on the electrophilic carbonyl carbon of acetone. This results in the formation of a zwitterionic tetrahedral intermediate. A proton transfer then occurs, leading to a carbinolamine intermediate. Subsequent elimination of a water molecule from the carbinolamine yields the final hydrazone product. The presence of the oxalate salt can influence the reaction rate by providing a mildly acidic medium that can catalyze the dehydration step.

Solid-state reactions of hydrazine with carbonyl compounds have also been noted for their efficiency and can be considered a greener alternative to using toxic liquid hydrazine. researchgate.net

Table 1: Reaction of Isopropylhydrazine with Acetone

| Reactants | Intermediate | Product | Reaction Type |

|---|

Reactions with Esters and Acid Chlorides

Isopropylhydrazine, as a nucleophile, can react with carboxylic acid derivatives like esters and acid chlorides in nucleophilic acyl substitution reactions to form hydrazides.

With acid chlorides , the reaction is typically rapid and exothermic. libretexts.org The lone pair of electrons on the terminal nitrogen of isopropylhydrazine attacks the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate, which then collapses by expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base to neutralize the generated HCl, yields the corresponding N-isopropylhydrazide. The use of oxalyl chloride is a common method for converting carboxylic acids into acid chlorides for such reactions. libretexts.orgchemicalbook.com

The reaction with esters is generally slower than with acid chlorides and often requires heat or catalysis. The mechanism is similar: nucleophilic attack by the hydrazine on the ester carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of an alcohol (alkoxide) as the leaving group. The formation of esters of oxalic acid itself can be achieved through reactions like ester interchange between an alcohol and a lower aliphatic ester of oxalic acid. google.com

Table 2: Nucleophilic Acyl Substitution Reactions of Isopropylhydrazine

| Acyl Substrate | Reagent | Product | Key Features |

|---|---|---|---|

| Acid Chloride (R-COCl) | Isopropylhydrazine | N-Isopropylhydrazide | Fast reaction, good leaving group (Cl⁻) |

Radical Chemistry Mediated by this compound

The oxalate portion of this compound can serve as a precursor for generating radicals under specific conditions, particularly through photoredox catalysis. This opens avenues for its use in radical-mediated transformations.

Generation of Alkyl Radicals (e.g., Isopropyl Radicals)

While the hydrazine moiety is known for its nucleophilic character, the oxalate component can be leveraged to generate alkyl radicals. In processes analogous to those developed for other alkyl oxalates, visible-light photoredox catalysis can be used to generate carbon-centered radicals. nih.gov

Table 3: Proposed Steps for Isopropyl Radical Generation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Oxidation | Single-electron transfer from the oxalate to an excited photocatalyst. | Oxalate radical cation |

| 2. Decarboxylation | Loss of the first molecule of carbon dioxide. | Isopropyloxycarbonyl radical |

Impact on Reaction Selectivity and Efficiency in Alkylation Reactions

The generation of isopropyl radicals from precursors like this compound allows for their use in various alkylation reactions, particularly in the formation of new carbon-carbon bonds. A key application is the coupling of these radicals with electron-deficient alkenes, also known as Michael acceptors. nih.gov

The nucleophilic isopropyl radical rapidly adds to the electron-deficient alkene. The resulting adduct radical is then reduced by the photocatalyst in its reduced state to form an anion, which upon protonation yields the final alkylated product and regenerates the ground-state photocatalyst, completing the catalytic cycle. nih.gov

Efficiency and Selectivity:

Steric Hindrance: These radical coupling reactions have been shown to be relatively insensitive to steric hindrance near the site of radical generation. This allows for the efficient coupling of sterically demanding groups. nih.gov

Chemoselectivity: Nickel-catalyzed reductive coupling methods using oxalate as a leaving group have demonstrated high chemoselectivity. They can selectively functionalize certain bonds while leaving other sensitive functional groups, such as esters, boronate esters, and heterocycles, intact. nih.gov

Functional Group Tolerance: A broad range of functional groups are well-tolerated in these types of alkylation reactions, making this a versatile method for the late-stage modification of complex molecules. nih.gov

This approach enables the formation of quaternary carbon centers in a redox-neutral fashion, highlighting the synthetic utility of using alkyl oxalates as radical precursors. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Acetone isopropylhydrazone |

| Oxalyl chloride |

Applications As Precursors and Reagents in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of the hydrazine (B178648) group in isopropylhydrazine is harnessed in cyclocondensation reactions with various poly-electrophilic substrates to generate a range of heterocyclic systems. The presence of the isopropyl group on one of the nitrogen atoms offers steric and electronic influences that can direct the regioselectivity of these cyclizations and impart specific physicochemical properties to the final products.

Isopropylhydrazine is a key starting material for the synthesis of N1-isopropyl-substituted pyrazoles. The classical approach to pyrazole (B372694) synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com This reaction is a straightforward and efficient method for creating the five-membered pyrazole ring. nih.gov The use of isopropylhydrazine specifically leads to the formation of pyrazoles bearing an isopropyl group on one of the ring nitrogen atoms.

A significant application of this chemistry is in the synthesis of pharmaceutical intermediates. For instance, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a crucial intermediate for a class of protein kinase inhibitors, including those targeting the B-Raf protein. The synthesis of this intermediate relies on the use of an isopropylhydrazine derivative as the key raw material to construct the substituted pyrazole core. google.com

The general synthetic scheme involves the reaction of isopropylhydrazine with a suitable three-carbon electrophile. Variations of this synthesis can produce polysubstituted pyrazoles by employing different starting materials, such as α,β-unsaturated ketones (chalcones) followed by cyclization. mdpi.comnih.gov

Pyrazolopyridine scaffolds, which are fused bicyclic systems, can also be synthesized using isopropylhydrazine-derived precursors. Typically, a substituted aminopyrazole, which can be prepared from isopropylhydrazine, is reacted with a 1,3-dicarbonyl compound or a similar biselectrophile to construct the fused pyridine (B92270) ring. nih.govmdpi.com

Table 1: Synthesis of Pyrazole and Pyrazolopyridine Derivatives

| Heterocyclic Product | Reagent(s) | General Reaction Type | Key Feature |

|---|---|---|---|

| N1-Isopropylpyrazoles | Isopropylhydrazine Oxalate (B1200264) + 1,3-Diketone | Knorr Pyrazole Synthesis / Cyclocondensation | Direct incorporation of the N-isopropyl group. mdpi.com |

| 3-Amino-1-isopropyl-pyrazole | Isopropylhydrazine Oxalate + Acrylonitrile derivative | Michael Addition/Cyclization | Forms key pharmaceutical intermediate. google.com |

| N-Isopropyl-Pyrazolopyridines | Isopropylhydrazine-derived Aminopyrazole + 1,3-Dicarbonyl | Condensation/Cyclization | Construction of a fused heterocyclic system. mdpi.com |

Quinoxalinone derivatives are another class of heterocyclic compounds accessible through reactions involving hydrazines. The synthesis generally involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In related syntheses, hydrazine derivatives can be used to form fused heterocyclic systems onto a quinoxaline (B1680401) core. For example, 3-hydrazinoquinoxaline can be reacted with various bifunctional reagents to create fused triazolo- and triazino-quinoxaline systems. mdpi.com

While direct synthesis of the primary quinoxalinone ring from isopropylhydrazine is less common, it can be employed as a nucleophile to modify existing quinoxalinone scaffolds. For instance, a chloro-substituted quinoxalinone can react with isopropylhydrazine to introduce the isopropylhydrazinyl group, which can then be cyclized or modified further. mdpi.com More generally, hydrazides derived from quinoxalinone esters can be condensed with aldehydes or ketones to form hydrazones, demonstrating the versatility of hydrazine chemistry in functionalizing this scaffold. mdpi.com

The synthesis of indole (B1671886) rings is one of the most well-established areas of heterocyclic chemistry, with the Fischer indole synthesis being a cornerstone method. wikipedia.org This reaction classically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which proceeds through a hydrazone intermediate followed by a orientjchem.orgorientjchem.org-sigmatropic rearrangement. wikipedia.orgmdpi.com

While the Fischer synthesis is typically associated with arylhydrazines, the fundamental initial step—the formation of a hydrazone from a hydrazine and a carbonyl compound—is a general reaction for all hydrazines, including alkylhydrazines like isopropylhydrazine. Although isopropylhydrazine itself does not typically undergo the classic Fischer rearrangement to form a standard indole, its ability to form hydrazones makes it a precursor for related cyclization strategies.

In a broader context of hydrazine chemistry, hydrazine derivatives are used in various methods for indole synthesis. For example, hydrazine hydrate (B1144303) is employed as a reducing agent in the reductive cyclization of o-nitrotoluene derivatives with diethyl oxalate to produce indole-2-carboxylic acid, providing an alternative pathway to the indole core. google.com

Development of Advanced Synthetic Intermediates

Beyond the direct synthesis of simple heterocycles, this compound is instrumental in creating more complex molecular building blocks and precursors for high-value chemical entities, particularly in the pharmaceutical industry.

The heterocyclic scaffolds generated using this compound, such as N-isopropyl pyrazoles, serve as versatile building blocks for constructing more complex molecular architectures. organic-chemistry.org The pyrazole ring, for example, is a stable aromatic system that can be further functionalized at its carbon and nitrogen atoms. The N-isopropyl group provides a specific steric and electronic profile that can influence the molecule's conformation and interactions with other molecules. These pre-formed heterocyclic building blocks can then be incorporated into larger structures through cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the assembly of intricate, multi-ring systems. The oxalate portion of the salt, being a bidentate ligand, is also used in coordination chemistry to create polymeric networks and precursors for materials science applications, highlighting the versatile nature of oxalate-based compounds. nih.govmdpi.com